molecular formula C14H17N3O3S B11584258 Ethyl 2-[7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetate

Ethyl 2-[7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetate

Cat. No.: B11584258
M. Wt: 307.37 g/mol
InChI Key: YCRIBYKEILFTAU-UHFFFAOYSA-N
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Description

Ethyl 2-[7-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzothieno-triazine core, which is known for its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[7-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may start with the formation of a benzothieno intermediate, followed by the introduction of the triazine ring through a series of condensation reactions. The final step often involves esterification to introduce the ethyl acetate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure the efficiency of each step in the synthetic route.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[7-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Ethyl 2-[7-methyl-4-oxo-5,6,7,8-tetrahydro1

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.

    Medicine: Preliminary studies suggest potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-[7-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[7-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetate stands out due to its benzothieno-triazine core, which is less common compared to other heterocyclic structures. This unique core contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

ethyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetate

InChI

InChI=1S/C14H17N3O3S/c1-3-20-11(18)7-17-14(19)12-9-5-4-8(2)6-10(9)21-13(12)15-16-17/h8H,3-7H2,1-2H3

InChI Key

YCRIBYKEILFTAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=N1)SC3=C2CCC(C3)C

Origin of Product

United States

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